molecular formula C23H15ClN2O6 B12423025 Tdrl-X80

Tdrl-X80

Cat. No.: B12423025
M. Wt: 450.8 g/mol
InChI Key: XZRBYOCWWJMJRZ-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tdrl-X80 is a potent inhibitor of the xeroderma pigmentosum group A protein. This compound inhibits the DNA binding activity of xeroderma pigmentosum group A protein, which is crucial for the nucleotide excision repair pathway. This compound exhibits activity against single, double, and cisplatin-damaged DNA with IC50 values of 18, 20, and 29 μM in fluorescence polarization analyses, and with IC50 values of 21, 39, and 28 in ELISA analyses .

Preparation Methods

The preparation of Tdrl-X80 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of benzoic acid substituents at either end of the molecule. The industrial production methods for this compound are not widely documented, but it is known that the compound is available in various quantities for research purposes .

Chemical Reactions Analysis

Tdrl-X80 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: this compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific substituents on the molecule are replaced with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tdrl-X80 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a research tool to study the inhibition of xeroderma pigmentosum group A protein and its effects on DNA binding activity.

    Biology: this compound is utilized in biological studies to understand the role of xeroderma pigmentosum group A protein in nucleotide excision repair and its impact on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications in enhancing the efficacy of platinum-based anticancer drugs by inhibiting the DNA repair activity of xeroderma pigmentosum group A protein.

    Industry: This compound is used in various industrial applications, particularly in the development of new drugs and therapeutic agents

Mechanism of Action

Tdrl-X80 exerts its effects by inhibiting the DNA binding activity of xeroderma pigmentosum group A protein. This inhibition disrupts the nucleotide excision repair pathway, which is responsible for the removal of bulky adduct damage from DNA. The molecular targets of this compound include single-stranded DNA, double-stranded DNA, and cisplatin-damaged DNA. The pathways involved in the mechanism of action of this compound include the nucleotide excision repair pathway and the DNA damage response pathway .

Comparison with Similar Compounds

Tdrl-X80 is unique compared to other similar compounds due to its potent inhibition of xeroderma pigmentosum group A protein and its specific activity against various forms of damaged DNA. Similar compounds include:

This compound stands out due to its higher potency and broader range of activity against different types of DNA damage.

Properties

Molecular Formula

C23H15ClN2O6

Molecular Weight

450.8 g/mol

IUPAC Name

5-[5-[(E)-[1-(3-carboxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]-2-chlorobenzoic acid

InChI

InChI=1S/C23H15ClN2O6/c1-12-17(21(27)26(25-12)15-4-2-3-14(9-15)22(28)29)11-16-6-8-20(32-16)13-5-7-19(24)18(10-13)23(30)31/h2-11H,1H3,(H,28,29)(H,30,31)/b17-11+

InChI Key

XZRBYOCWWJMJRZ-GZTJUZNOSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)C4=CC=CC(=C4)C(=O)O

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)C4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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